molecular formula C7H8N2S B8752509 2-(Allylthio)pyrimidine CAS No. 66348-65-0

2-(Allylthio)pyrimidine

Cat. No.: B8752509
CAS No.: 66348-65-0
M. Wt: 152.22 g/mol
InChI Key: IOJPNTVOGRIGDL-UHFFFAOYSA-N
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Description

2-(Allylthio)pyrimidine is a sulfur-containing heterocyclic compound characterized by a pyrimidine core substituted with an allylthio (-S-CH₂-CH=CH₂) group at the 2-position. This structural motif confers unique reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves alkylation of pyrimidine-2-thiol with allyl halides under basic conditions . Key spectral features include a C=C vibration at 1635–1638 cm⁻¹ in IR spectroscopy and parent ion peaks in ESI-MS corresponding to allylthio-containing cations (e.g., m/z 97 for [allylthio]⁺) .

Properties

CAS No.

66348-65-0

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2-prop-2-enylsulfanylpyrimidine

InChI

InChI=1S/C7H8N2S/c1-2-6-10-7-8-4-3-5-9-7/h2-5H,1,6H2

InChI Key

IOJPNTVOGRIGDL-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The allylthio group distinguishes 2-(Allylthio)pyrimidine from related compounds through its unsaturated hydrocarbon chain, enabling conjugation and further functionalization. Below is a structural comparison with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
This compound C₇H₈N₂S 152.21 Allylthio (-S-CH₂-CH=CH₂)
2-(Methylthio)pyrimidine C₅H₆N₂S 126.18 Methylthio (-S-CH₃)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₀H₁₂N₂O₂S₂ 256.34 Thietan-3-yloxy, thioacetate
6-(5-((4-Chlorophenyl)amino)pyridin-2-yl)nicotinamide C₁₇H₁₂ClN₅O 355.39 Chlorophenyl, nicotinamide

Key Observations :

  • The allylthio group increases molecular weight and introduces a reactive alkene, unlike smaller alkylthio groups (e.g., methylthio) .

Spectral Data

IR and NMR spectra provide critical differentiation:

  • IR : Allylthio derivatives exhibit C=C stretches at 1635–1638 cm⁻¹, absent in saturated analogs like 2-(methylthio)pyrimidine .
  • NMR : The allyl protons resonate as distinct multiplets (δ ~4.5–5.5 ppm for CH₂ and CH=CH₂), while methylthio groups show singlets near δ 2.5 ppm .
  • MS : ESI-MS of allylthio salts shows parent ions at m/z 97 ([allylthio]⁺), contrasting with m/z 126 for methylthio analogs .

Comparison with Other Pyrimidine Derivatives

Compound Synthetic Method Catalyst/Conditions
This compound Alkylation of pyrimidine-2-thiol Base (e.g., K₂CO₃)
Ethyl 2-[...]acetate Reaction with 2-chloromethylthiirane Thiirane reagent
Thiazolo[3,2-a]benzimidazoles Cyclization with iodine/bromine Halogens

Key Observations :

  • Allylthio derivatives require milder conditions compared to halogen-mediated cyclizations .
  • Thiirane-based syntheses introduce sulfur-rich heterocycles, expanding structural diversity .

Key Observations :

  • The allylthio group enhances enzyme-inducing capacity compared to methylthio groups, as seen in pyrazine analogs .
  • Pyrimidine derivatives with sulfonamide substituents (e.g., 4-(N-substituted sulfonamide)) show targeted antimyeloma activity .

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